molecular formula C9H18BrN3 B2813613 1-Azido-9-bromononane CAS No. 1262683-54-4

1-Azido-9-bromononane

Cat. No.: B2813613
CAS No.: 1262683-54-4
M. Wt: 248.168
InChI Key: ZLFUNROJWANCCT-UHFFFAOYSA-N
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Description

1-Azido-9-bromononane is an organic compound with the molecular formula C9H18BrN3 It is characterized by the presence of both an azide group (-N3) and a bromine atom attached to a nonane chain

Preparation Methods

1-Azido-9-bromononane can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution reaction of 9-bromononane with sodium azide. The reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Chemical Reactions Analysis

1-Azido-9-bromononane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and copper catalysts for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Azido-9-bromononane can be compared with other azido compounds, such as:

The uniqueness of this compound lies in its combination of the azide and bromine functionalities, providing a versatile platform for various chemical transformations.

Properties

IUPAC Name

1-azido-9-bromononane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrN3/c10-8-6-4-2-1-3-5-7-9-12-13-11/h1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFUNROJWANCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN=[N+]=[N-])CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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